2-(2-Pyridinyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18342577
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 2-pyridin-2-ylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C12H9N3/c1-3-7-13-10(5-1)11-9-15-8-4-2-6-12(15)14-11/h1-9H |
| Standard InChI Key | BESVZUJMBBSCLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CN3C=CC=CC3=N2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 2-(pyridin-2-yl)imidazo[1,2-a]pyridine. Its molecular formula is C₁₁H₈N₃, with a molecular weight of 182.21 g/mol. The structure consists of an imidazo[1,2-a]pyridine scaffold—a fused bicyclic system comprising an imidazole ring conjugated with a pyridine ring—substituted at the 2-position with a pyridinyl group (Figure 1) .
Key Structural Features:
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Planar aromatic system: Enhances π-π stacking interactions, relevant for biological target binding .
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Pyridinyl substituent: Introduces additional coordination sites for metal complexes and modulates electronic properties .
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N1 and N3 positions: Basic nitrogen atoms capable of hydrogen bonding or protonation under physiological conditions .
Synthesis Methodologies
Claisen-Schmidt Condensation
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃): δ 8.60 (d, 1H, pyridine-H), 7.90–7.20 (m, 6H, aromatic-H), 6.75 (t, 1H, imidazole-H) .
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¹³C NMR: Peaks at 148.2 (C=N), 136.5–115.3 (aromatic carbons) .
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HRMS (ESI+): m/z [M+H]⁺ calcd. for C₁₁H₈N₃: 182.0719; found: 182.0723 .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .
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Stability: Stable under ambient conditions but susceptible to oxidative degradation in acidic media .
Biological and Pharmacological Applications
Antifungal Activity
Derivatives of 2-(2-pyridinyl)imidazo[1,2-a]pyridine exhibit potent activity against Candida albicans, a fluconazole-resistant fungal strain. For instance, compound 10i (a chloro-substituted analog) showed a MIC of 41.98 μmol/L, outperforming reference drugs .
Mechanism: Disruption of fungal cell membrane integrity via interaction with ergosterol biosynthesis enzymes .
Antitubercular Agents
Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to 2-(2-pyridinyl) derivatives, demonstrated nanomolar activity against Mycobacterium tuberculosis (H37Rv). Compound 18 achieved a MIC of <0.006 μM, surpassing clinical candidate PA-824 by 10-fold .
Target: Inhibition of ATP homeostasis via QcrB (cytochrome bc₁ complex), a novel mechanism avoiding cross-resistance .
Kinase Inhibition
Patent literature highlights imidazo[1,2-a]pyridines as VEGF-R2 inhibitors for antiangiogenic cancer therapy. The pyridinyl group enhances binding affinity to kinase ATP pockets .
Material Science Applications
Fluorescent Probes
The conjugated π-system enables applications in optoelectronics. Substituted imidazo[1,2-a]pyridines exhibit blue fluorescence (λₑₘ = 450–470 nm), suitable for OLEDs and sensors .
Coordination Chemistry
The pyridinyl nitrogen serves as a ligand for transition metals. Complexes with Cu(II) and Ru(II) demonstrate catalytic activity in cross-coupling reactions .
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